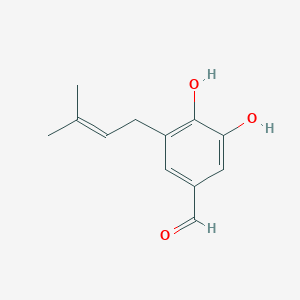
3,4-Dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde: is a chemical compound characterized by the presence of two hydroxyl groups and a prenyl group attached to a benzaldehyde core. This compound is known for its biological activities and is often isolated from natural sources such as plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde typically involves the reaction of 3,4-dihydroxybenzaldehyde with prenyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Acid chlorides or alkyl halides in the presence of a base can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Esters or ethers
Applications De Recherche Scientifique
Chemistry: 3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antioxidant and antimicrobial properties. It is studied for its potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its antileishmanial and anticancer activities .
Industry: In the industrial sector, it is used in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The biological activities of 3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde are attributed to its ability to interact with various molecular targets. For instance, it can inhibit the function of specific enzymes or proteins involved in disease pathways. The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress.
Comparaison Avec Des Composés Similaires
Methyl 3,4-dihydroxy-5-(3-methyl-2-butenyl)benzoate: This compound has a similar structure but with a methyl ester group instead of an aldehyde group.
Benzaldehyde, 3,4-dihydroxy-2-(3-methyl-2-butenyl): Another structurally similar compound with slight variations in the position of the prenyl group.
Uniqueness: 3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde is unique due to its specific substitution pattern on the benzaldehyde core, which imparts distinct biological activities and chemical reactivity.
Propriétés
Numéro CAS |
161095-35-8 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
3,4-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C12H14O3/c1-8(2)3-4-10-5-9(7-13)6-11(14)12(10)15/h3,5-7,14-15H,4H2,1-2H3 |
Clé InChI |
DIYXVDVQPLASLL-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=CC(=C1)C=O)O)O)C |
SMILES canonique |
CC(=CCC1=C(C(=CC(=C1)C=O)O)O)C |
Synonymes |
Benzaldehyde, 3,4-dihydroxy-5-(3-methyl-2-butenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




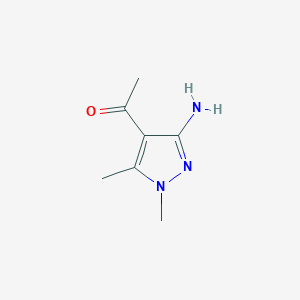
![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)
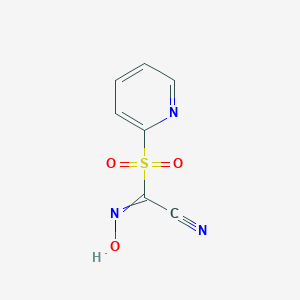
![(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-4-methylpentanoic acid;morpholine](/img/structure/B65620.png)
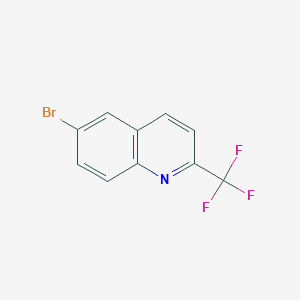
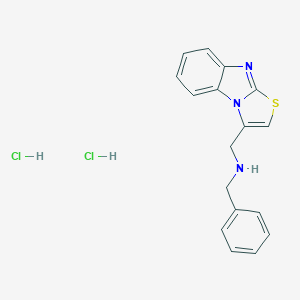

![2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester](/img/structure/B65628.png)
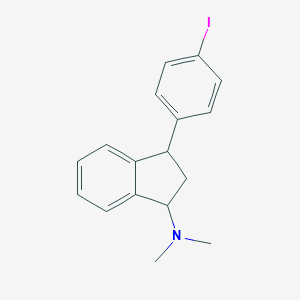
![4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;(1R)-1-phenylethanamine](/img/structure/B65637.png)


